![molecular formula C21H19N3OS2 B2542848 2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 478065-71-3](/img/structure/B2542848.png)
2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine
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Overview
Description
Pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines are a class of compounds that have been studied for their diverse biological activities . They are part of the larger family of pyrimidines, which are six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis
The molecular structure of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines is characterized by a pyrimidine ring fused with a thiophene and a pyridine ring . The exact structure can vary depending on the specific substituents attached to the rings.Scientific Research Applications
Anticancer Activity
The pyrimidine scaffold has been extensively studied for its potential as an anticancer agent. Researchers have investigated derivatives of this compound for their cytotoxic effects against cancer cell lines. Notably, thiazolopyrimidine derivatives have shown excellent anticancer activity, leading to apoptosis by inhibiting CDK enzymes . Further exploration of the specific mechanisms and pathways involved could reveal novel therapeutic strategies.
Photocatalysis and Organic Synthesis
Recent studies have highlighted the use of pyrimidine derivatives in photochemical reactions and organic synthesis. Researchers could investigate whether this compound participates in photocatalytic processes or serves as a building block for constructing more complex molecules. Understanding its reactivity under different conditions could expand its synthetic utility.
Mechanism of Action
The mechanism of action of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines can depend on their specific biological activity. For example, some pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines have been studied for their anticancer activity, and their mechanism of action may involve interaction with various cancer targets .
Safety and Hazards
The safety and hazards associated with pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines can depend on the specific compound and its biological activity. Some pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines have been studied for their anticancer activity, and like all anticancer drugs, they could potentially have side effects .
Future Directions
The future directions for research on pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines likely involve further exploration of their biological activities and potential therapeutic applications. This could include the development of new synthetic methods, the discovery of new biological targets, and the design of new drugs based on the pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine scaffold .
properties
IUPAC Name |
11,13-dimethyl-6-(3-methylphenoxy)-4-prop-2-enylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS2/c1-5-9-26-21-23-17-16-13(3)11-14(4)22-20(16)27-18(17)19(24-21)25-15-8-6-7-12(2)10-15/h5-8,10-11H,1,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMGMJMLRVWDRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC(=NC3=C2SC4=C3C(=CC(=N4)C)C)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allylsulfanyl)-7,9-dimethyl-4-(3-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine |
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